molecular formula C11H15N3 B6173537 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine CAS No. 1502326-10-4

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine

Cat. No. B6173537
CAS RN: 1502326-10-4
M. Wt: 189.3
InChI Key:
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Description

“3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine” is a chemical compound with the CAS Number: 1502326-10-4 . It has a molecular weight of 189.26 . This compound belongs to the class of organic compounds known as imidazopyridines . It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A copper (I)-catalyzed aerobic oxidative synthesis of imidazo [1,2- a ]pyridines from 2-aminopyridines and acetophenones is compatible with a broad range of functional groups .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Inchi Code: 1S/C11H15N3/c1-9(2-4-12)10-3-6-14-7-5-13-11(14)8-10/h3,5-9H,2,4,12H2,1H3 . The structure consists of an imidazo[1,2-a]pyridine ring attached to a butan-1-amine group .


Chemical Reactions Analysis

Imidazo [1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo [1,2- a ]pyridine derivatives .

Mechanism of Action

While the specific mechanism of action for “3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine” is not mentioned in the search results, imidazo [1,2- a ]pyridine analogues have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Future Directions

Imidazo [1,2- a ]pyridines are recognized for their wide range of applications in medicinal chemistry . They are considered valuable scaffolds in drug discovery research, especially in the development of new TB drugs . Therefore, future directions may include further exploration of their therapeutic potential and development of new synthetic strategies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine involves the reaction of imidazo[1,2-a]pyridine with butan-1-amine in the presence of a suitable catalyst.", "Starting Materials": [ "imidazo[1,2-a]pyridine", "butan-1-amine" ], "Reaction": [ "Step 1: Imidazo[1,2-a]pyridine is dissolved in a suitable solvent, such as ethanol or methanol.", "Step 2: Butan-1-amine is added to the solution.", "Step 3: The reaction mixture is heated to a suitable temperature, typically between 80-120°C.", "Step 4: A suitable catalyst, such as palladium on carbon or Raney nickel, is added to the reaction mixture.", "Step 5: The reaction mixture is stirred for a suitable period of time, typically between 12-24 hours.", "Step 6: The reaction mixture is cooled and the product is isolated by filtration or extraction.", "Step 7: The product is purified by recrystallization or chromatography." ] }

CAS RN

1502326-10-4

Product Name

3-{imidazo[1,2-a]pyridin-7-yl}butan-1-amine

Molecular Formula

C11H15N3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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